REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][C:9]=1[F:16].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].ClCCl>C(Cl)(Cl)Cl.O.CO.ClCCl.CO>[NH3:1].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:10][C:9]=1[F:16] |f:2.3,7.8|
|
Name
|
|
Quantity
|
0.215 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
783 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
methanol dichloromethane
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Name
|
methanol dichloromethane
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
59 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
shaken vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated again to 58-60° C. in a sealed tube for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through a phase separator
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The mixture was then purified by SCX-2 chromatography (Eluent
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(CN2CCOCC2)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.63 mmol | |
AMOUNT: MASS | 447 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |